molecular formula C14H16N4O4 B2538528 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-methoxyphenyl)urea CAS No. 1448137-53-8

1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-methoxyphenyl)urea

Cat. No.: B2538528
CAS No.: 1448137-53-8
M. Wt: 304.306
InChI Key: RBUHXEJDPUMCRT-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-methoxyphenyl)urea is a urea derivative featuring a pyrimidine ring substituted with methoxy groups at the 2- and 4-positions and a 2-methoxyphenyl moiety. Its molecular formula is C₁₄H₁₆N₄O₄ (calculated molecular weight: 304.30 g/mol), distinguishing it from simpler analogs like 1-(2-methoxyphenyl)-3-(2-methoxypyrimidin-5-yl)urea (C₁₃H₁₄N₄O₃, MW 274.28 g/mol), which lacks the 4-methoxy group on the pyrimidine ring .

Properties

IUPAC Name

1-(2,4-dimethoxypyrimidin-5-yl)-3-(2-methoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4/c1-20-11-7-5-4-6-9(11)16-13(19)17-10-8-15-14(22-3)18-12(10)21-2/h4-8H,1-3H3,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBUHXEJDPUMCRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=CN=C(N=C2OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-methoxyphenyl)urea typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2,4-dimethoxy-5-aminopyrimidine.

    Urea Formation: The urea linkage is introduced by reacting the pyrimidine derivative with an isocyanate or a carbodiimide in the presence of a suitable catalyst.

    Methoxy Substitution: The methoxy groups are introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor reaction conditions and product specifications.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The urea linkage can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as halides, thiols, or amines under appropriate conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Urea-Based Pyrimidine/Pyridine Derivatives

The target compound shares a urea backbone with several analogs, but substituent variations critically modulate properties:

Compound Name Substituents (Pyrimidine/Pyridine) Molecular Formula Molecular Weight Reported Activity
Target Compound 2,4-dimethoxy (pyrimidine), 2-methoxyphenyl C₁₄H₁₆N₄O₄ 304.30 Not explicitly stated
1-(2-Methoxyphenyl)-3-(2-methoxypyrimidin-5-yl)urea 2-methoxy (pyrimidine), 2-methoxyphenyl C₁₃H₁₄N₄O₃ 274.28 No activity specified
Compound 1 () 4-(3-chloro-2-fluorophenoxy), 5-(2,4-dimethoxyphenyl) (pyridine) C₁₉H₁₈ClFN₂O₅ ~420.81 Glucokinase activator
1-(5-chloro-2,4-dimethoxyphenyl)-3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]urea 5-chloro, 2,4-dimethoxy (phenyl); 4-dimethylamino, 2-methoxy (pyrimidine) C₁₆H₂₀ClN₅O₄ 389.81 Not specified

Key Observations :

  • Methoxy Groups : The target compound’s 2,4-dimethoxy pyrimidine increases electron density and lipophilicity compared to analogs with single methoxy groups. This may enhance membrane permeability but reduce aqueous solubility .
  • Pyridine vs. Pyrimidine : Compound 1 () uses a pyridine core, which may alter π-π stacking interactions in biological systems compared to pyrimidine-based compounds .

Piperazine Derivatives ()

Compounds HBK14–HBK19 (e.g., HBK15: 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride) feature piperazine cores with phenoxyalkyl side chains . Unlike the target urea derivative, these compounds lack a urea linker and instead utilize ionic hydrochlorides. Their pharmacological profiles likely differ due to distinct hydrogen-bonding capabilities and charge states.

Implications of Structural Variations

  • Bioavailability : The target compound’s higher methoxy content may improve blood-brain barrier penetration compared to less lipophilic analogs like the compound .
  • Enzyme Interactions : Urea derivatives in demonstrate activities such as glucokinase activation (compound 1) and analgesia (compound 3), suggesting the target compound’s pyrimidine scaffold could similarly modulate enzyme targets .
  • Metabolic Stability : Chlorine substituents () may slow oxidative metabolism, whereas methoxy groups could increase susceptibility to demethylation .

Q & A

Q. What protocols ensure safe handling and disposal of this compound given its potential toxicity?

  • Methodological Answer :
  • Acute Toxicity Testing : Follow OECD 423 (oral toxicity in rodents).
  • Waste Management : Incinerate at >850°C with scrubbing for methoxy group byproducts.
  • PPE : Use nitrile gloves, respirators (N95), and fume hoods during synthesis () .

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